molecular formula C26H17FN2O3S B14082354 2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14082354
M. Wt: 456.5 g/mol
InChI Key: IUEUJTFGYXTEAA-UHFFFAOYSA-N
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Description

2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole moiety, a fluorinated phenyl group, and a chromeno-pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through a multi-step process involving the formation of the benzothiazole ring, followed by the introduction of the fluorinated phenyl group and the chromeno-pyrrole structure. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave irradiation and one-pot multicomponent reactions can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiazoles, fluorinated phenyl derivatives, and chromeno-pyrrole compounds.

Scientific Research Applications

2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a benzothiazole moiety with a fluorinated phenyl group and a chromeno-pyrrole structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H17FN2O3S

Molecular Weight

456.5 g/mol

IUPAC Name

2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H17FN2O3S/c1-13-10-14(2)21-19(11-13)33-26(28-21)29-22(15-6-4-3-5-7-15)20-23(30)17-12-16(27)8-9-18(17)32-24(20)25(29)31/h3-12,22H,1-2H3

InChI Key

IUEUJTFGYXTEAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C4=C(C3=O)OC5=C(C4=O)C=C(C=C5)F)C6=CC=CC=C6)C

Origin of Product

United States

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